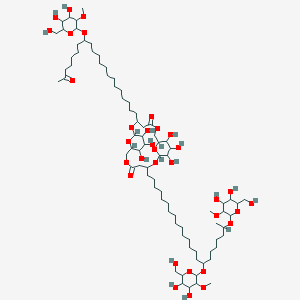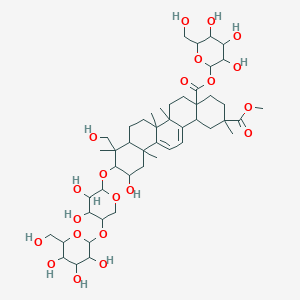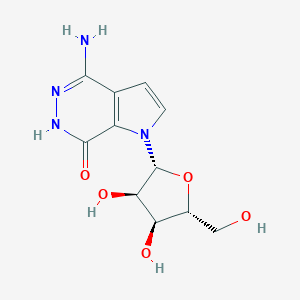
4-N-benzyl-6-chloropyrimidine-2,4-diamine
Übersicht
Beschreibung
N4-Benzyl-6-chlor-pyrimidin-2,4-diamin ist ein Pyrimidinderivat, das für seine bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Pyrimidinderivate sind allgemein für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig bei der Synthese von Pharmazeutika und Agrochemikalien verwendet .
Wissenschaftliche Forschungsanwendungen
N4-Benzyl-6-chlor-pyrimidin-2,4-diamin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N4-Benzyl-6-chlor-pyrimidin-2,4-diamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es als Kinaseinhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so dessen Aktivität blockiert und die Zellproliferation hemmt . Die Wirkungen der Verbindung werden durch verschiedene molekulare Signalwege vermittelt, darunter die Hemmung von Signaltransduktionswegen, die an Zellwachstum und -überleben beteiligt sind.
Vorbereitungsmethoden
Die Synthese von N4-Benzyl-6-chlor-pyrimidin-2,4-diamin beinhaltet typischerweise die Chlorierung von 2,4-Diamino-6-hydroxypyrimidin unter Verwendung von Phosphorylchlorid. Diese Reaktion wird mit Alkoholen abgebrochen und das Produkt wird unter Verwendung eines organischen Lösungsmittels dispergiert, um 2,4-Diamino-6-chlorpyrimidin zu erhalten . Das industrielle Produktionsverfahren umfasst ähnliche Schritte, ist aber auf höhere Ausbeute und Kosteneffizienz optimiert.
Analyse Chemischer Reaktionen
N4-Benzyl-6-chlor-pyrimidin-2,4-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um N-Oxide zu bilden.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Phosphorylchlorid zur Chlorierung, Wasserstoffperoxid zur Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab.
Wirkmechanismus
The mechanism of action of N4-Benzyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For example, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation . The compound’s effects are mediated through various molecular pathways, including the inhibition of signal transduction pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
N4-Benzyl-6-chlor-pyrimidin-2,4-diamin kann mit anderen Pyrimidinderivaten wie 2,4-Diamino-6-chlorpyrimidin und 2,4-Diamino-5-aryl-6-substituierten Pyrimidinderivaten verglichen werden . Während diese Verbindungen eine ähnliche Grundstruktur aufweisen, ist N4-Benzyl-6-chlor-pyrimidin-2,4-diamin aufgrund seiner Benzylsubstitution einzigartig, die seine biologische Aktivität und Spezifität verbessern kann .
Ähnliche Verbindungen
2,4-Diamino-6-chlorpyrimidin: Eine Vorstufe bei der Synthese von N4-Benzyl-6-chlor-pyrimidin-2,4-diamin.
2,4-Diamino-5-aryl-6-substituierte Pyrimidinderivate: Bekannt für ihre Antituberkuloseaktivität.
2,4-Disubstituierte Thiazole: Zeigen eine breite Palette biologischer Aktivitäten.
N4-Benzyl-6-chlor-pyrimidin-2,4-diamin zeichnet sich durch sein spezifisches Substitutionsmuster aus, das zu einzigartigen biologischen Eigenschaften und Anwendungen führen kann.
Eigenschaften
IUPAC Name |
4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJAZPAQIPYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363293 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91066-67-0 | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-benzyl-6-chloropyrimidine-2,4-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG2V2NKW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














